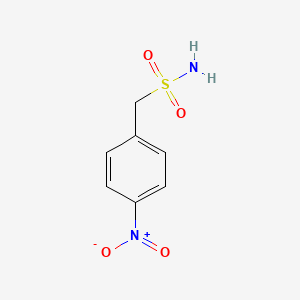

(4-Nitrophenyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c8-14(12,13)5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2,(H2,8,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLIVAAMSLPRIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373078 | |

| Record name | 1-(4-nitrophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88918-72-3 | |

| Record name | 1-(4-nitrophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-nitrophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Characterization and Supramolecular Architecture

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, and bond-angles. wikipedia.org Based on studies of similar N-phenylmethanesulfonamide derivatives, (4-Nitrophenyl)methanesulfonamide is anticipated to crystallize in a centrosymmetric space group, likely within the monoclinic or orthorhombic crystal system. For instance, the related compound N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide crystallizes in the monoclinic system with the space group P2₁/c. nih.gov

The unit cell dimensions for a crystalline substance define the size and shape of the repeating unit in the crystal lattice. Below is a table of representative unit cell dimensions from a closely related sulfonamide, which can serve as an estimation for this compound.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |

| N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide nih.gov | Monoclinic | P2₁/c | 9.4976 | 7.5987 | 19.2434 | 90 | 103.672 | 90 | 1349.43 |

This table presents data from a structurally similar compound to provide an expected range for the crystallographic parameters of this compound.

The conformation of a molecule is defined by the spatial arrangement of its atoms, which can be described by torsion angles. In sulfonamides, the geometry around the sulfur atom is typically a distorted tetrahedron. nih.govresearchgate.net The conformation of the sulfonamide group is a critical feature, with the C-S-N-C torsion angle being a key descriptor of the molecular shape. researchgate.net Studies on a range of N-phenyl benzene (B151609) sulfonamides show that this torsion angle typically varies from 55° to 85°. researchgate.net

For instance, in N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide, the S1—N2—C3—C4 and S2—N2—C3—C4 torsion angles are 82.83 (19)° and -92.42 (17)°, respectively. nih.gov In another related molecule, N-(2-Chlorophenyl)-2-nitrobenzenesulfonamide, the molecule is twisted at the S—N bond with a torsion angle of 75.0 (2)°. iucr.org These values indicate that the phenyl ring and the methanesulfonyl group are not coplanar.

| Compound | Torsion Angle | Value (°) |

| N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide nih.gov | S1—N2—C3—C4 | 82.83 (19) |

| N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide nih.gov | S2—N2—C3—C4 | -92.42 (17) |

| N-(2-Chlorophenyl)-2-nitrobenzenesulfonamide iucr.org | C-S-N-C | 75.0 (2) |

| Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate researchgate.net | C-N-S-C | 71.09 (16) |

This table provides representative torsion angles from related sulfonamides to illustrate the expected molecular conformation of this compound.

In aryl sulfonamides, the aromatic ring is planar, but the substituents can deviate from this plane. The sulfur atom of the sulfonamide group adopts a distorted tetrahedral geometry, which results in a deviation of the sulfonamide moiety from the plane of the phenyl ring. nih.govresearchgate.net

The nitro group is generally expected to be coplanar with the benzene ring to maximize resonance stabilization. However, steric hindrance or crystal packing forces can cause it to twist out of the plane. In N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide, the nitro group is slightly twisted from the benzene ring, with a dihedral angle of 14.69 (10)°. nih.gov In other nitro-substituted phenothiazines, the planarity of the molecule can be influenced by bulky substituents. nih.gov

Hydrogen Bonding Networks and Intermolecular Interactions

The supramolecular architecture of crystalline solids is governed by a variety of intermolecular interactions, with hydrogen bonds being particularly significant in sulfonamides. researchgate.netnih.gov These interactions play a crucial role in stabilizing the crystal lattice.

Intramolecular hydrogen bonds can influence molecular conformation. In some sulfonamide structures, an N—H⋯O hydrogen bond can form a six-membered ring. The presence of a nitro group can also lead to intramolecular interactions. For example, the amide hydrogen atom can form a bifurcated intramolecular hydrogen bond with an oxygen atom of an ortho-nitro group. iucr.org In N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide, the molecular geometry is stabilized by intramolecular C—H⋯O hydrogen bonds, which form S(6) ring motifs. nih.gov

Intermolecular hydrogen bonds are the primary drivers of the supramolecular assembly in sulfonamides. The sulfonamide group provides both a hydrogen bond donor (the N-H group) and strong hydrogen bond acceptors (the sulfonyl oxygens). researchgate.net This leads to the formation of robust hydrogen-bonded networks. The most common hydrogen bonding pattern involves the N-H group of one molecule and a sulfonyl oxygen of a neighboring molecule, often forming chains or dimers. nih.govnih.gov

In related structures, molecules are often linked into chains or more complex networks through N—H⋯O and C—H⋯O hydrogen bonds. For instance, in N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide, molecules are linked by C—H⋯O hydrogen bonds to form layers. nih.gov The amide H-atom in N-(2-Chlorophenyl)-2-nitrobenzenesulfonamide participates in intermolecular N–H···O(S) hydrogen bonds, linking the molecules into chains. iucr.org

| Compound | Hydrogen Bond Type | Interaction | Description |

| N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide nih.gov | Intramolecular | C—H⋯O | Forms S(6) ring motifs, stabilizing the molecular geometry. |

| N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide nih.gov | Intermolecular | C—H⋯O | Links molecules into layers. |

| N-(2-Chlorophenyl)-2-nitrobenzenesulfonamide iucr.org | Intramolecular | N—H⋯O | Bifurcated hydrogen bond with an ortho-nitro group oxygen. |

| N-(2-Chlorophenyl)-2-nitrobenzenesulfonamide iucr.org | Intermolecular | N—H⋯O | Links molecules into chains. |

This table summarizes the types of hydrogen bonds observed in related sulfonamides, which are expected to be present in the crystal structure of this compound.

Formation of Centrosymmetric Dimers and Chain/Layer Motifs in Crystal Packing

In the crystal lattice of many sulfonamide derivatives, the formation of centrosymmetric dimers is a common and stabilizing supramolecular motif. These dimers are typically formed through hydrogen bonding interactions, particularly involving the sulfonamide group's N-H donor and an acceptor atom on a neighboring molecule, such as an oxygen atom of the sulfonyl or nitro group. While specific crystallographic data for this compound is not detailed in the provided search results, the general principles of sulfonamide crystal engineering suggest the high probability of such dimer formation.

Role of Weak Interactions (e.g., C—H⋯O, π–π interactions) in Crystal Stabilization

Beyond the primary hydrogen bonds, weaker interactions play a critical role in the stabilization of the crystal structure of aromatic compounds like this compound. These interactions, while individually less energetic, are numerous and collectively contribute significantly to the lattice energy.

C—H⋯O Interactions: The presence of aromatic C-H groups and oxygen atoms in the nitro and sulfonyl groups creates a high potential for C—H⋯O hydrogen bonds. These interactions are a type of weak hydrogen bond where a carbon-bound hydrogen atom acts as the donor. rsc.org In many crystal structures of related nitro-containing compounds, C—H⋯O interactions are prevalent and contribute to the formation of extended networks. nih.govnih.gov For example, in N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide, these interactions are responsible for linking molecules into a two-dimensional network. nih.gov

π–π Interactions: The aromatic nitrophenyl ring in this compound is a key player in forming π–π stacking interactions. These non-covalent interactions arise from the electrostatic attraction between the electron-rich π systems of adjacent aromatic rings. The presence of an electron-withdrawing nitro group can influence the nature of these interactions. A study on 4-(4-Nitrophenyl)morpholine revealed that aromatic π–π stacking interactions are a key stabilizing feature in its crystal structure, with a perpendicular distance between parallel planes of 3.7721 Å. nih.gov The substituent groups on the aromatic rings, such as the electron-withdrawing nitro group, can affect the propensity for π-stacking. rsc.org

Supramolecular Self-Assembly and Ordered Solid-State Structures

The spontaneous organization of molecules into well-defined, non-covalently bonded architectures is known as supramolecular self-assembly. This process is governed by the principles of molecular recognition, where the shape and chemical functionality of individual molecules direct their assembly into larger, ordered structures.

Influence of Molecular Recognition on Organized Assemblies

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. nih.gov In the context of this compound, the sulfonamide and nitro groups provide specific sites for hydrogen bonding, acting as key recognition motifs. The shape and electronic properties of the entire molecule guide how it "recognizes" and interacts with its neighbors to form an organized assembly. The fidelity of this recognition process is crucial for the formation of a well-ordered crystal lattice. nih.gov The specific hydrogen bonding patterns and stacking interactions are a direct consequence of molecular recognition events.

Analysis of Molecular Packing and Polymorphism in Related Sulfonamides

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in sulfonamides. Different polymorphs arise from different arrangements of molecules in the crystal lattice, which can be influenced by factors such as the solvent used for crystallization. These different packing arrangements can lead to variations in physical properties like melting point and solubility. The analysis of a large database of sulfonamide structures has shown that molecular packings are often independent of the presence or absence of specific strong bonds, with many adhering to the model of close packing. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contact Quantification (for specific derivatives)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. It maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of all close contacts.

The Hirshfeld surface is defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of significant intermolecular interactions. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting strong interactions like hydrogen bonds. nih.gov

While a specific Hirshfeld surface analysis for this compound was not found in the search results, based on its structure, one can anticipate the major contributions to its intermolecular contacts. The presence of the nitro and sulfonyl groups would likely lead to significant O⋯H contacts, while the aromatic ring and methylene (B1212753) group would contribute to C⋯H and H⋯H contacts. The nitrophenyl group could also participate in C⋯C and C⋯N contacts.

The following table summarizes the expected types of intermolecular contacts and their typical representations in Hirshfeld surface analysis:

| Interaction Type | Description | Hirshfeld Fingerprint Plot Features |

| H⋯H | Contacts between hydrogen atoms. | Large, diffuse region in the center of the plot. |

| O⋯H/H⋯O | Hydrogen bonds and other contacts involving oxygen and hydrogen. | Sharp spikes at lower de and di values. |

| C⋯H/H⋯C | Interactions involving carbon and hydrogen atoms. | "Wing-like" features on either side of the main diagonal. |

| C⋯C | π–π stacking and other carbon-carbon contacts. | Often appear at higher de and di values, can be diffuse. |

| N⋯H/H⋯N | Hydrogen bonds and other contacts involving nitrogen and hydrogen. | Spikes similar to O⋯H contacts. |

| O⋯C/C⋯O | Contacts between oxygen and carbon atoms. | Can appear as distinct regions in the plot. |

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the precise connectivity and chemical environment of each atom can be mapped.

¹H NMR Spectral Assignments for Aromatic, Aliphatic, and Exchangeable Protons

The ¹H NMR spectrum of (4-Nitrophenyl)methanesulfonamide is expected to exhibit distinct signals corresponding to its aromatic, aliphatic, and exchangeable protons.

Aromatic Protons: The 4-nitrophenyl group will give rise to a characteristic AA'BB' system, appearing as two doublets in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The electron-withdrawing nature of the nitro group deshields the aromatic protons, shifting them to higher chemical shifts. The protons ortho to the nitro group are expected to resonate at a lower field than the protons meta to it. For comparison, in the analogous compound 4-Nitro-N-phenylbenzenesulfonamide, the aromatic protons of the 4-nitrophenyl ring appear as doublets at approximately δ 8.38 and δ 8.02 ppm in DMSO-d₆.

Aliphatic Protons: The methyl group attached to the sulfonyl moiety will produce a singlet in the upfield region of the spectrum. In related methanesulfonamide (B31651) derivatives such as N-Phenylmethanesulfonamide and N-(4-Methoxyphenyl)methanesulfonamide, this methyl singlet is typically observed around δ 3.0 ppm in CDCl₃.

Exchangeable Proton: The proton on the sulfonamide nitrogen (-NH-) is exchangeable and its chemical shift is highly dependent on factors such as solvent, concentration, and temperature. This signal is often broad and may not always show coupling to adjacent protons. In 4-Nitro-N-phenylbenzenesulfonamide, this proton appears as a singlet at δ 10.60 ppm in DMSO-d₆. A deuterium (B1214612) exchange experiment (D₂O shake) would confirm the assignment of this peak, as it would lead to its disappearance from the spectrum.

Table 1: Predicted ¹H NMR Spectral Assignments for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to NO₂) | 8.2 - 8.4 | Doublet |

| Aromatic (meta to NO₂) | 7.4 - 7.6 | Doublet |

| Aliphatic (-SO₂CH₃) | 2.9 - 3.1 | Singlet |

¹³C NMR Spectral Assignments for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show signals for each unique carbon atom.

Aromatic Carbons: The 4-nitrophenyl ring will display four distinct signals. The carbon atom bearing the nitro group (C-NO₂) will be significantly deshielded, appearing at a low field. The carbon atom attached to the sulfonamide nitrogen (C-N) will also be downfield. The remaining aromatic carbons will resonate in the typical aromatic region (δ 110-150 ppm). In the related 4-Nitro-N-phenylbenzenesulfonamide, the carbons of the 4-nitrophenyl moiety appear at approximately δ 150.3, 145.4, 125.1, and 121.2 ppm in DMSO-d₆.

Aliphatic Carbon: The methyl carbon of the methanesulfonyl group will appear as a single peak in the upfield region of the spectrum. For instance, the methyl carbon in N-Phenylmethanesulfonamide resonates at δ 39.2 ppm in CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-NO₂ (Aromatic) | ~150 |

| C-N (Aromatic) | ~145 |

| CH (Aromatic, ortho to NO₂) | ~125 |

| CH (Aromatic, meta to NO₂) | ~120 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification and Assignment of Characteristic Vibrational Bands (e.g., S-N stretching, N-H, Ar)

The IR spectrum of this compound will be characterized by several key absorption bands:

N-H Stretching: A peak corresponding to the N-H stretching vibration of the sulfonamide group is expected in the region of 3200-3300 cm⁻¹. This band is often of medium intensity and can be broadened due to hydrogen bonding.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹.

Asymmetric and Symmetric SO₂ Stretching: The sulfonyl group will exhibit two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

NO₂ Stretching: The nitro group also shows two characteristic strong absorptions for its asymmetric and symmetric stretching, usually in the ranges of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

S-N Stretching: The stretching vibration of the sulfur-nitrogen bond in methanesulfonamide derivatives is typically observed in the range of 947-836 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will give rise to one or more bands in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200 - 3300 |

| Aromatic C-H | Stretching | > 3000 |

| SO₂ | Asymmetric Stretching | 1350 - 1300 |

| SO₂ | Symmetric Stretching | 1160 - 1140 |

| NO₂ | Asymmetric Stretching | 1550 - 1500 |

| NO₂ | Symmetric Stretching | 1360 - 1300 |

| S-N | Stretching | 947 - 836 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 4-nitrophenyl chromophore in this compound is expected to dominate the UV-Vis spectrum. Compounds containing the 4-nitrophenyl group typically exhibit a strong absorption band in the UV region. For example, 4-nitrophenol (B140041) shows a λₘₐₓ around 317-320 nm, which can shift to around 400 nm for the corresponding phenolate (B1203915) ion. It is anticipated that this compound will display a strong absorption band in a similar region, corresponding to the π → π* electronic transition of the conjugated system.

High-Resolution Mass Spectrometry (HREI-MS) and Other Mass Spectrometric Techniques

High-resolution mass spectrometry is instrumental in determining the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion and its fragments.

For this compound (C₇H₈N₂O₄S), the exact mass of the molecular ion [M]⁺ would be calculated. The fragmentation pattern in the mass spectrum would provide further structural information. Key fragmentation pathways would likely involve:

Loss of the methyl group from the molecular ion.

Cleavage of the S-N bond.

Fragmentation of the 4-nitrophenyl ring, including the loss of NO₂ or NO.

Analysis of the mass spectrum of the closely related N-(4-Nitrophenyl)benzenesulfonamide can provide insights into the expected fragmentation. Common fragments would include ions corresponding to the 4-nitrophenyl moiety and the methanesulfonyl portion of the molecule.

Table 4: Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Nitro-N-phenylbenzenesulfonamide |

| N-Phenylmethanesulfonamide |

| N-(4-Methoxyphenyl)methanesulfonamide |

| 4-nitrophenol |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For (4-Nitrophenyl)methanesulfonamide, DFT calculations are instrumental in elucidating its geometric and electronic characteristics.

Geometry Optimization and Conformational Energy Minimization

Theoretical calculations, particularly at the B3LYP/6-31G(d,p) level of theory, are employed to determine the most stable three-dimensional arrangement of atoms in this compound. This process, known as geometry optimization, seeks to find the conformation with the lowest potential energy. Such studies can be performed for the molecule in the gas phase and in various solvated environments to understand how the surrounding medium influences its structure. researchgate.net

Conformational analysis is crucial as molecules can often exist in several different spatial arrangements, or conformers. By comparing the energies of these conformers, the most stable and likely structure can be identified. Force fields like MMFF94 are often used for initial conformational searches due to their computational efficiency, followed by more accurate DFT methods for energy minimization. researchgate.net The optimized geometry provides a solid foundation for further computational analysis, including the prediction of spectroscopic data and reactivity.

Prediction and Validation of Spectroscopic Data

DFT calculations are highly effective in predicting various spectroscopic properties of this compound, which can then be validated against experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of the compound. nih.gov These theoretical predictions are often in good agreement with experimental values obtained in solution. researchgate.netresearchgate.net

IR Spectroscopy: The vibrational frequencies of this compound can be computed using DFT. These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The resulting theoretical infrared (IR) spectrum can be compared with experimental FT-IR spectra to aid in the assignment of observed absorption bands. nih.govopenaccesspub.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov This approach calculates the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet and visible regions. The calculated spectrum can help in understanding the electronic structure and chromophoric nature of this compound.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Calculated Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Varies for different protons |

| ¹³C NMR | Chemical Shift (ppm) | Varies for different carbons |

| FT-IR | Vibrational Frequency (cm⁻¹) | Multiple bands corresponding to functional groups |

| UV-Vis | Maximum Absorption (nm) | Dependent on electronic transitions |

Note: The actual values would be obtained from specific DFT calculations.

Investigation of Molecular Orbital Characteristics

The electronic properties and reactivity of this compound can be further understood by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For this compound, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions.

Table 2: Frontier Molecular Orbital Properties (Illustrative)

| Parameter | Description |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (E_gap) | Difference between E_LUMO and E_HOMO |

Note: Specific energy values are determined through DFT calculations.

Analysis of Reactivity Profiles and Electron Density Distributions

DFT calculations allow for the mapping of electron density distribution within the this compound molecule. This information is crucial for understanding its reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitro group and sulfonyl group are expected to be electron-withdrawing, leading to positive potential in their vicinity, while the phenyl ring may exhibit regions of negative potential.

Mulliken Atomic Charges: The distribution of charge among the atoms in the molecule can be quantified using Mulliken population analysis. This provides further insight into the electronic structure and potential sites for chemical reactions.

Wave Function-Based Properties

To gain a more detailed understanding of the chemical bonding and electron localization in this compound, advanced wave function-based analyses can be performed.

Electron Localization Function (ELF): The ELF is a measure of the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.org It provides a clear picture of core electrons, valence electrons, covalent bonds, and lone pairs, offering a chemically intuitive visualization of the electron distribution. wikipedia.org Analysis of the ELF can reveal the nature of the chemical bonds within the molecule.

Localized Orbital Locator (LOL): Similar to the ELF, the LOL is another tool used to visualize and analyze chemical bonding patterns. It helps in identifying regions of high electron localization, which are characteristic of chemical bonds and lone pairs.

Molecular Interaction Energetics

Understanding how this compound interacts with other molecules is essential for predicting its behavior in various chemical and biological systems. Computational methods can be used to calculate the energetics of these interactions. By modeling the interaction of this compound with other molecules, such as solvent molecules or biological receptors, the strength and nature of intermolecular forces like hydrogen bonds and van der Waals interactions can be quantified. These calculations are vital for fields like drug design and materials science.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely applied in drug discovery to identify potential drug candidates by predicting the binding affinity and interaction patterns of ligands with macromolecular targets like enzymes and DNA. researchgate.net

Derivatives of this compound have been investigated for their potential to interact with various biological targets through molecular docking studies.

Enzymes (Viral Proteases and α-Amylase): A tryptophan-derived sulfonamide, ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA), demonstrated potential inhibitory activity against the COVID-19 main protease (Mpro/3CLpro) with a calculated binding energy of -6.35 kcal/mol. mdpi.comnih.gov The docking results indicated that the compound fits well into the substrate-binding pocket of the protease. mdpi.com In other studies, different sulfonamide derivatives have been docked against α-amylase, an enzyme involved in carbohydrate metabolism. nih.gov For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the binding energies against α-amylase ranged from -9.8 to -7.9 kcal/mol. nih.gov

DNA Gyrase: DNA gyrase is an essential bacterial enzyme and a well-established target for antibacterial agents. nih.gov Docking studies with DNSPA against E. coli DNA gyrase (PDB ID: 5MMN) revealed a binding energy of -6.37 kcal/mol. mdpi.comnih.gov The analysis showed that the compound fits snugly into the substrate-binding pocket, with interactions involving key amino acid residues that are known to be significant for the inhibitory effect of other compounds against this enzyme. mdpi.com

Table 1: Molecular Docking Results for a this compound Derivative

| Compound Name | Target Macromolecule | PDB Code | Binding Energy (kcal/mol) |

|---|---|---|---|

({4-Nitrophenyl}sulfonyl)tryptophan (DNSPA) |

COVID-19 Main Protease | 6LU7 | -6.35 mdpi.comnih.gov |

({4-Nitrophenyl}sulfonyl)tryptophan (DNSPA) |

E. coli DNA Gyrase | 5MMN | -6.37 mdpi.comnih.gov |

Table 2: Molecular Docking Results for Related Sulfonamide Derivatives Against α-Amylase

| Compound Series | Target Macromolecule | Binding Energy Range (kcal/mol) |

|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl)-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-Amylase | -9.8 to -7.9 nih.gov |

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations are employed to analyze the physical movements of atoms and molecules over time, providing detailed information on the stability and conformational changes of ligand-receptor complexes. nih.gov This technique allows for the inclusion of factors like protein flexibility and the explicit presence of solvent, offering a more accurate evaluation of the binding stability than static docking alone. nih.gov

For complexes of related sulfonamide derivatives, MD simulations have been used to confirm the stability of the interactions predicted by molecular docking. nih.gov For instance, after docking a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with α-glucosidase and α-amylase, MD simulations were performed to analyze the root-mean-square deviation (RMSD) of the ligand-protein complexes. nih.gov A stable RMSD profile over the simulation time suggests that the ligand remains bound within the active site in a stable conformation, reinforcing the docking results. nih.gov Such simulations are crucial for assessing whether the predicted binding mode is maintained in a dynamic, more realistic environment. nih.govnih.gov

Advanced Academic Applications and Research Potential

Role as Key Intermediates in Fine Chemical Synthesis

The structure of (4-Nitrophenyl)methanesulfonamide allows it to serve as a crucial starting material or intermediate in the synthesis of high-value organic compounds. The nitro group can be readily reduced to an amine, which is a key functional group for constructing a wide array of molecular architectures.

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals. The synthesis of substituted quinolines often involves the cyclization of aniline (B41778) derivatives. The reduction of the nitro group in this compound yields (4-aminophenyl)methanesulfonamide, a valuable aniline intermediate. This amino derivative can then be used in classic quinoline syntheses, such as the Skraup, Doebner-von Miller, or Friedländer reactions, to produce quinolines bearing a methanesulfonamide (B31651) group at a specific position.

Furthermore, the amino group of the reduced intermediate is a versatile handle for constructing other heterocyclic systems. For instance, 4-aminoquinoline (B48711) derived sulfonyl analogs have been designed and synthesized as part of research into potentially effective and safe anticancer agents. nih.gov This demonstrates the utility of the core aminophenyl sulfonamide structure as a building block for complex heterocyclic molecules. The methanesulfonamide moiety itself can influence the electronic properties and biological activity of the final heterocyclic compound.

Nitroaromatic compounds and sulfonamides are both recognized classes of monomers for the synthesis of functional polymers. nih.govrsc.org Nitroaromatic polymers have been investigated for applications such as battery cathodes. usd.edu Similarly, polymers containing sulfonamide groups, including sulfonated polyimides, are developed for applications like fuel cell membranes due to their specific ion-exchange and thermal properties. researchgate.net

Following the reduction of its nitro group, the resulting (4-aminophenyl)methanesulfonamide can act as a diamine monomer precursor. This molecule could be polymerized with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. The incorporation of the methanesulfonamide group into the polymer backbone is expected to modify the material's properties, potentially enhancing thermal stability, altering solubility, or introducing specific functionalities for post-polymerization modification. researchgate.net

Development of Chemical Probes and Radiotracers

The field of molecular imaging relies on probes that can visualize biological processes in real-time. The structure of this compound is well-suited for modification into such probes, particularly through isotopic labeling.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that uses molecules labeled with positron-emitting isotopes, such as Fluorine-18 (¹⁸F). nih.govmdanderson.org The aromatic ring of this compound is a prime target for radiofluorination. Methods for the ¹⁸F-radiolabeling of aromatic compounds, including those activated by a nitro group, are well-established. researchgate.net For example, a nitrophenyl sulfoxide, a structurally similar compound, has been successfully radiolabeled with ¹⁸F for imaging tumor hypoxia. nih.gov This suggests that ¹⁸F could be introduced onto the phenyl ring of this compound to create a PET radiotracer.

Additionally, the sulfonamide group itself offers opportunities for isotopic labeling. A late-stage ¹⁸O labeling approach for primary sulfonamides has been developed, which proceeds through a degradation-reconstruction pathway, allowing for the incorporation of stable isotopes. chemrxiv.orgchemrxiv.orgresearchgate.net This method could be adapted to introduce ¹⁸O into the sulfonyl moiety, providing a tool for metabolic studies or mass spectrometry-based assays.

Exploration of Catalytic Activities and Roles in Chemical Transformations (Future Directions)

While not intrinsically catalytic, this compound can serve as a precursor to ligands that are crucial components of modern catalytic systems. Sulfonamides are widely used as ligands that coordinate with transition metals to create highly active and selective catalysts. nih.govsciencepg.com These metal-sulfonamide complexes have applications in a variety of chemical transformations, including C-N bond formation and hydrogenation reactions. acs.orgnih.gov

The synthesis of ligands from this compound or its amino derivative would allow for the fine-tuning of the catalyst's electronic and steric properties. The electron-withdrawing nitro group or the electron-donating amino group on the phenyl ring can significantly influence the electron density at the metal center, thereby modulating its reactivity and selectivity. acs.org Research into new sulfonamide-based ligands for dirhodium(II) complexes, for example, has shown that the ligand structure is crucial for achieving high catalytic reactivity. acs.org Thus, a future research direction involves designing and synthesizing novel ligands derived from this compound to develop next-generation catalysts for challenging chemical transformations.

Investigation in Materials Science: Crystalline Forms with Tunable Properties

The arrangement of molecules in a solid-state crystal lattice dictates many of the material's bulk properties, including solubility, melting point, and optical characteristics. The study of the crystal structure of this compound and its derivatives is crucial for understanding how intermolecular interactions can be harnessed to create materials with specific, tunable properties.

By systematically modifying the structure of this compound—for instance, by changing substituents on the phenyl ring or altering the alkyl group on the sulfur atom—it is possible to tune these intermolecular forces. This chemical modification can lead to the formation of different polymorphs or co-crystals with distinct physical properties. This approach, known as crystal engineering, could be applied to develop new crystalline materials based on the this compound scaffold with properties tailored for applications in pharmaceuticals or organic electronics.

Interactive Table: Crystallographic Data of Related Sulfonamide Compounds

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|---|

| N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide | C₉H₁₂N₂O₇S₂ | Monoclinic | P2₁/c | 9.4976 | 7.5987 | 19.2434 | 103.672 |

| ({4-nitrophenyl}sulfonyl)tryptophan | C₁₇H₁₅N₃O₆S | Monoclinic | P2₁ | - | - | - | - |

| 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide | C₁₃H₁₂N₂O₄S | Monoclinic | P2₁/c | 13.800 | 8.2320 | 11.959 | 103.36 |

Note: Full cell parameters for ({4-nitrophenyl}sulfonyl)tryptophan were not available in the cited literature.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (4-Nitrophenyl)methanesulfonamide, and how can purity be validated?

- Methodology :

- Step 1 : React 4-nitroaniline with mesyl chloride in a polar aprotic solvent (e.g., THF) for 48 hours to yield the intermediate N-(4-nitrophenyl)methanesulfonamide (95% purity).

- Step 2 : Purify via solvent extraction and vacuum drying. Validate purity using -NMR (e.g., aromatic proton signals at δ 7.6–8.2 ppm) and mass spectrometry (MS) to confirm the molecular ion peak at m/z 230.1 [M+H] .

- Critical Note : Monitor reaction completion via TLC (R ≈ 0.5 in ethyl acetate/hexane 1:1) to avoid byproducts.

Q. How can researchers characterize the structural integrity of this compound derivatives?

- Methodology :

- Use X-ray crystallography (as in ) to resolve bond angles and confirm sulfonamide group geometry. For example, the nitro group in N-(4-chloro-2-nitrophenyl)methanesulfonamide exhibits a torsion angle of -16.7° relative to the benzene ring, influencing reactivity .

- Complement with IR spectroscopy to identify S=O stretching vibrations (~1350–1300 cm) and NO symmetric/asymmetric stretches (~1520 and 1340 cm) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side reactions?

- Methodology :

- Reaction Optimization : Reduce reaction time from 48 hours to 24 hours by increasing mesyl chloride stoichiometry (1.2 equiv) and using anhydrous conditions to prevent hydrolysis.

- Solvent Screening : Compare THF (95% yield) vs. DCM (80% yield); THF enhances solubility of intermediates .

- Byproduct Mitigation : Introduce a quenching step with ice-cold water to precipitate impurities, followed by flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical strategies resolve contradictions in spectral data for this compound derivatives?

- Case Study : If -NMR shows unexpected splitting in aromatic protons (e.g., ), perform -NMR DEPT-135 to distinguish between CH, CH, and quaternary carbons. Cross-validate with high-resolution MS (HRMS) to rule out isotopic interference .

- Advanced Technique : Use 2D NMR (COSY, HSQC) to assign coupling patterns in complex derivatives like pyrazolobenzothiazine inhibitors, where overlapping signals at δ 7.6–8.2 ppm may arise from adjacent nitro and sulfonamide groups .

Q. How can structure-activity relationships (SAR) guide the design of this compound-based enzyme inhibitors?

- Case Study : NS 398, a COX-2 inhibitor derived from this compound, shows IC = 3.8 μM for COX-2 vs. >100 μM for COX-1.

- Key Modifications : Introduce a cyclohexyloxy group at the 2-position to enhance hydrophobic interactions with the COX-2 active site .

- Biological Assay : Test inhibition via fluorometric assays using recombinant COX enzymes and arachidonic acid substrate .

Q. What crystallographic insights inform the stability of this compound derivatives in solid-state formulations?

- Methodology :

- Analyze intermolecular interactions (e.g., C–H···O bonds) in crystal lattices. For N-(4-chloro-2-nitrophenyl)methanesulfonamide, head-to-tail packing via H9B···O3 interactions (2.89 Å) enhances thermal stability up to 265°C .

- Apply DSC to measure melting points (e.g., 265–266°C for hepatitis C virus inhibitor 10a) and correlate with crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.